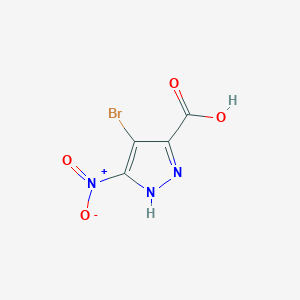

4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVPVIOGABUWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346949 | |

| Record name | 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-93-3 | |

| Record name | 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid, a highly functionalized heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Pyrazole derivatives are foundational scaffolds in numerous pharmacologically active agents, valued for their diverse biological activities.[1][2] This document outlines a robust two-step synthetic pathway, beginning with the preparation of a key intermediate, 4-bromo-1H-pyrazole-3-carboxylic acid, followed by a regioselective nitration. We delve into the causality behind the strategic choices in the synthesis, particularly the directing effects of existing substituents that govern the specific placement of the nitro group. Furthermore, this guide establishes a complete analytical workflow for structural verification and purity assessment, detailing the expected outcomes from spectroscopic and spectrometric analyses.

Strategic Approach to Synthesis

The synthesis of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid is most logically achieved through a two-step sequence involving the formation of a brominated pyrazole precursor followed by electrophilic nitration. This strategy is predicated on the principles of electrophilic aromatic substitution applied to a five-membered heterocyclic system.

Causality of the Synthetic Route:

-

Precursor Synthesis: The synthesis begins with the preparation of 4-bromo-1H-pyrazole-3-carboxylic acid. This intermediate is accessible via established methods, such as the oxidation of 4-bromo-3-methylpyrazole.[1] This provides a stable, well-characterized starting material for the subsequent nitration step.

-

Regioselective Nitration: The pyrazole ring is an electron-rich heterocycle, but the presence of the electron-withdrawing carboxylic acid at the C3 position and the bromine atom at the C4 position deactivates the ring towards electrophilic substitution. The nitration reaction, employing a potent electrophile like the nitronium ion (NO₂⁺) generated from a nitric acid/sulfuric acid mixture, is therefore expected to proceed at the only remaining unsubstituted carbon, the C5 position.[3][4] The C3 and C4 positions are sterically and electronically disfavored for further substitution. This inherent directing effect allows for a highly regioselective synthesis, which is a critical factor for producing a single, desired isomer, simplifying purification and ensuring downstream utility.

Workflow Visualization: Synthetic Pathway

The overall synthetic strategy is depicted below.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

The protocols described herein are designed to be self-validating, with clear endpoints and purification procedures to ensure high purity of the final compound.

Protocol 2.1: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid (Precursor)

This procedure is adapted from established oxidation methods for preparing pyrazole carboxylic acids.[1]

Materials and Equipment:

-

4-bromo-3-methylpyrazole

-

Potassium permanganate (KMnO₄)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

500 mL three-necked flask, mechanical stirrer, thermometer, reflux condenser

-

Heating mantle, ice bath, Buchner funnel, filter paper

Step-by-Step Procedure:

-

Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, thermometer, and reflux condenser.

-

Initial Charge: Add 4-bromo-3-methylpyrazole (e.g., 8.05 g, 0.05 mol) and 200 mL of deionized water to the flask.

-

Heating: Begin stirring and heat the mixture to 90 °C using a heating mantle.

-

Oxidant Addition: Once the temperature is stable, add potassium permanganate (23.7 g, 0.15 mol, 3.0 eq) in small portions over 1-2 hours to control the exothermic reaction.

-

Reaction: Maintain the reaction mixture at 90 °C with vigorous stirring for 8 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed. The purple color of the permanganate should dissipate, and a brown precipitate of MnO₂ will form.

-

Workup (Filtration): Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water (2 x 50 mL).

-

Workup (Precipitation): Combine the filtrate and washings and concentrate the volume to approximately 50 mL under reduced pressure.

-

Isolation: Cool the concentrated filtrate in an ice bath to 0-5 °C. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A white solid will precipitate.

-

Purification: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water and dry under vacuum to yield 4-bromo-1H-pyrazole-3-carboxylic acid. A typical yield is around 60-65%.[1]

Protocol 2.2: Synthesis of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid (Target Compound)

This proposed protocol employs standard nitrating conditions, which are highly effective for the nitration of deactivated heterocyclic rings.[4][5]

Materials and Equipment:

-

4-bromo-1H-pyrazole-3-carboxylic acid (from Protocol 2.1)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Fuming nitric acid (HNO₃, >90%)

-

Crushed ice, deionized water

-

250 mL round-bottom flask, magnetic stirrer, dropping funnel, thermometer

-

Ice/salt bath, Buchner funnel, filter paper

Step-by-Step Procedure:

-

Acid Mixture Preparation: In a 250 mL flask equipped with a magnetic stirrer and thermometer, cool concentrated sulfuric acid (50 mL) to 0 °C using an ice/salt bath.

-

Substrate Dissolution: While maintaining the temperature between 0 and 5 °C, slowly add 4-bromo-1H-pyrazole-3-carboxylic acid (e.g., 5.73 g, 0.03 mol) in portions. Stir until all the solid has dissolved.

-

Nitrating Agent Addition: Through a dropping funnel, add fuming nitric acid (3.0 mL, ~0.07 mol, >2.0 eq) dropwise to the reaction mixture. Crucial: Maintain the internal temperature below 10 °C throughout the addition to prevent runaway reactions and the formation of byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours.

-

Reaction Quenching: In a separate large beaker (1 L), prepare a mixture of crushed ice and water (approx. 500 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.

-

Precipitation and Isolation: A pale yellow or off-white solid should precipitate. Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product on the filter with copious amounts of cold deionized water until the washings are neutral (test with pH paper). This removes residual acids.

-

Drying: Dry the purified 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid under high vacuum at 40-50 °C to a constant weight.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final product. The following data are predicted based on the known spectroscopic properties of carboxylic acids, pyrazoles, and nitro-bromo aromatic compounds.[6][7][8][9]

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| Physical Appearance | State | Pale yellow to off-white solid |

| Molecular Formula | - | C₄H₂BrN₃O₄ |

| Molecular Weight | - | 235.98 g/mol [10] |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~13-14 ppm (br s, 1H, COOH), ~8-9 ppm (br s, 1H, N-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~160-165 ppm (C=O), ~145-155 ppm (C-NO₂), ~130-140 ppm (C-COOH), ~95-105 ppm (C-Br) |

| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | 3300-2500 (broad, O-H stretch), ~3100 (N-H stretch), 1720-1700 (C=O stretch), 1550 & 1350 (asymm. & symm. NO₂ stretch), ~1250 (C-O stretch) |

| HRMS (ESI-) | [M-H]⁻ | Calculated: 234.9183, 236.9162; Found: values within 5 ppm |

| Elemental Analysis | % Composition | C: 20.36, H: 0.85, Br: 33.87, N: 17.81, O: 27.12 |

Workflow Visualization: Characterization Logic

Caption: Logical workflow for the analytical characterization of the product.

Interpretation of Spectroscopic Data

-

NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing two broad singlets corresponding to the exchangeable protons of the carboxylic acid and the pyrazole N-H group. Their broadness and chemical shift are characteristic.[8] The ¹³C NMR will be more informative, confirming the presence of four distinct carbon environments: the carboxyl carbon, and the three carbons of the pyrazole ring, each uniquely influenced by its substituents (Br, NO₂, and COOH).

-

FT-IR Spectroscopy: The infrared spectrum provides a definitive fingerprint. The very broad absorption from 3300-2500 cm⁻¹ is a classic indicator of a hydrogen-bonded carboxylic acid O-H group.[11] The sharp, strong C=O stretch around 1710 cm⁻¹ confirms the carbonyl group. Crucially, two strong bands around 1550 cm⁻¹ and 1350 cm⁻¹ will confirm the presence of the nitro (NO₂) group.[9]

-

High-Resolution Mass Spectrometry (HRMS): This technique is vital for confirming the molecular formula. The observation of the [M-H]⁻ ion cluster with the characteristic isotopic pattern of a single bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1) at the correct high-resolution mass will provide unambiguous confirmation of the elemental composition.[6]

-

Elemental Analysis: This bulk analysis technique provides the percentage composition of C, H, N, and Br. The experimental values should match the theoretical values within a ±0.4% tolerance, confirming the overall purity of the isolated solid.

Safety, Handling, and Storage

-

Handling: All manipulations should be performed in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care.

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and reducing agents.

Conclusion

This guide presents a comprehensive and scientifically grounded strategy for the synthesis and characterization of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid. By following the detailed two-step synthesis—oxidation of a methylpyrazole precursor followed by a regioselective nitration—researchers can reliably access this valuable building block. The proposed analytical workflow, combining NMR, FT-IR, HRMS, and elemental analysis, provides a robust methodology for complete structural verification and purity confirmation, ensuring the material's quality for applications in pharmaceutical research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. mc.minia.edu.eg [mc.minia.edu.eg]

- 3. d-nb.info [d-nb.info]

- 4. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 11. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Guide to the Spectroscopic Analysis of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid

Abstract

4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in drug development hinges on precise structural confirmation and purity assessment, for which a multi-faceted spectroscopic approach is indispensable. This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of this molecule. We will explore the theoretical underpinnings and practical considerations for its characterization by Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, chemists, and quality control specialists who require a robust framework for the structural elucidation of this and similar complex heterocyclic systems.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is understanding the molecule's basic properties. The structure is characterized by a pyrazole ring substituted with three distinct functional groups: a bromine atom at position 4, a nitro group at position 5, and a carboxylic acid at position 3. These substituents dictate the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signatures.

| Property | Value | Reference |

| Molecular Formula | C₄H₂BrN₃O₄ | [1][2] |

| Molecular Weight | 235.98 g/mol | [1] |

| CAS Number | 84547-93-3 | [1][2] |

| Appearance | Expected to be a solid | N/A |

| InChI Key | AYVPVIOGABUWIE-UHFFFAOYSA-N | [1] |

Laboratory Safety and Handling

Before commencing any experimental work, a thorough safety assessment is critical. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from structurally similar compounds provide essential guidance. Related brominated and nitrated pyrazoles are classified as harmful if swallowed or inhaled, and cause skin and serious eye irritation.[2][3][4][5]

General Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6]

-

Ventilation: Handle the compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[4]

-

Handling: Avoid direct contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[3][4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not release into the environment.[6]

Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound. For 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid, MS provides unambiguous evidence of its identity, particularly through its unique isotopic signature.

Causality of Experimental Choices

Electrospray ionization (ESI) is the preferred method for this molecule. Its high polarity, conferred by the carboxylic acid and nitro groups, makes it amenable to forming ions in solution, which is the basis of ESI. Analysis in negative ion mode is often advantageous for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion.

Predicted Mass Spectrum

Molecular Ion Cluster ([M]⁺ or [M-H]⁻): The most telling feature will be the isotopic pattern caused by bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[7] This results in two peaks of almost equal intensity separated by 2 m/z units: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[7][8] This signature is a hallmark of a mono-brominated compound.

Predicted Fragmentation Pathways: Tandem MS (MS/MS) experiments would reveal the molecule's structural connectivity. The fragmentation of organic nitro and halogen compounds is complex, often involving competitive losses of radicals and neutral molecules.[9] Key expected fragmentation events include:

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds, resulting in the loss of 46 Da (•NO₂).[9]

-

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.

-

Loss of a Halogen Radical: Cleavage of the C-Br bond to lose a •Br radical (79 or 81 Da).[8]

-

Loss of HBr: Elimination of hydrogen bromide (80 or 82 Da).[9]

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Serially dilute to a final concentration of 1-10 µg/mL. A small amount of ammonium hydroxide or formic acid may be added to aid in deprotonation (negative mode) or protonation (positive mode), respectively.

-

Instrument Setup:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high resolution.

-

Capillary Voltage: 2.5–3.5 kV.

-

Drying Gas (N₂): Set flow and temperature as per instrument recommendations (e.g., 8 L/min, 300 °C).

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a range of m/z 50–500 to identify the [M-H]⁻ ion cluster at m/z 234/236.

-

Perform a product ion scan (MS/MS) on the parent ions (m/z 234 and 236) to observe the fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Spectral Features

The FTIR spectrum of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid will be rich with information, displaying characteristic bands for each of its functional components. Theoretical studies and experimental data on similar pyrazoles provide a strong basis for these predictions.[10][11]

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Comments |

| O-H Stretch | Carboxylic Acid | 3200–2500 (broad) | Very broad band due to strong hydrogen bonding.[12] |

| N-H Stretch | Pyrazole Ring | ~3180 | Characteristic of N-H stretching in heterocyclic rings.[11] |

| C=O Stretch | Carboxylic Acid | 1720–1680 | Strong absorption, position sensitive to hydrogen bonding. |

| C=N & C=C Stretch | Pyrazole Ring | 1600–1450 | A series of bands related to ring stretching vibrations.[10] |

| N-O Asymmetric | Nitro Group | 1550–1520 | Strong, characteristic absorption for nitro compounds.[11] |

| N-O Symmetric | Nitro Group | 1360–1340 | Strong, characteristic absorption for nitro compounds.[11] |

| C-O Stretch | Carboxylic Acid | 1320–1210 | Coupled with O-H in-plane bending. |

| C-N Stretch | Ring/Substituents | 1200–1000 | Multiple bands expected in this region. |

| C-Br Stretch | Bromo Group | 700–500 | Typically found in the far-IR region, may be weak. |

Experimental Protocol: FTIR (KBr Pellet)

The solid-state nature of the compound makes the KBr pellet method ideal for analysis, as it minimizes intermolecular interactions with solvents that could obscure the N-H and O-H stretching regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be exceptionally simple. The pyrazole ring is fully substituted, meaning there are no protons attached to ring carbons. The only signals will arise from exchangeable protons.

-

N-H Proton (Pyrazole Ring): A broad singlet is expected, likely in the range of 13–15 ppm. Its breadth is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.

-

O-H Proton (Carboxylic Acid): A very broad singlet is expected, typically >12 ppm. Its chemical shift and broadness are highly dependent on concentration and solvent due to hydrogen bonding.

Self-Validation: The identity of these peaks can be confirmed by a D₂O exchange experiment. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, both the N-H and O-H signals will disappear as the protons are replaced by deuterium.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a unique fingerprint of the carbon skeleton. Four distinct signals are expected, one for each carbon atom in the pyrazole ring and one for the carboxylic acid carbonyl. Chemical shifts can be predicted based on established substituent effects in pyrazole systems.[13]

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | Carboxylic Acid | 160–170 | Typical range for a carboxylic acid carbonyl carbon. |

| C5 | C-NO₂ | 145–155 | Strongly deshielded by the adjacent electron-withdrawing nitro group.[13] |

| C3 | C-COOH | 138–148 | Deshielded by the attached carboxylic acid and ring nitrogens. |

| C4 | C-Br | 105–115 | The C-Br bond typically shifts the carbon resonance to this region. The shielding effect of bromine is less pronounced than the deshielding of the nitro group. |

Experimental Protocol: NMR

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that will dissolve the compound and allow for the observation of the exchangeable N-H and O-H protons.

-

Sample Preparation: Dissolve 10–20 mg of the compound in 0.6–0.7 mL of DMSO-d₆ in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for good signal dispersion.

-

Temperature: 25 °C (298 K).

-

-

Data Acquisition:

-

¹H NMR: Acquire with a standard pulse program. A spectral width of ~20 ppm is sufficient.

-

¹³C NMR: Acquire with proton decoupling (e.g., zgpg30). A longer acquisition time (several hours) may be necessary due to the absence of protons on the ring (no NOE enhancement) and long relaxation times for the quaternary carbons. A spectral width of ~220 ppm is appropriate.

-

D₂O Exchange: After initial acquisition, add one drop of D₂O, shake gently, and re-acquire the ¹H NMR spectrum to confirm the exchangeable proton signals.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The technique is particularly sensitive to conjugated systems and chromophores.

Predicted Spectral Features

The UV-Vis spectrum will be dominated by the electronic structure of the substituted pyrazole ring.

-

Pyrazole Ring: Unsubstituted pyrazole absorbs in the far UV region (~203-210 nm).[14]

-

Nitro Group Chromophore: The nitro group is a strong chromophore. In nitroaromatic systems, it gives rise to intense absorption bands. The exact position (λ_max) and intensity are highly dependent on the molecular environment.[15][16]

-

Combined System: The combination of the pyrazole heterocycle, the electron-withdrawing nitro and carboxyl groups, and the bromine atom will likely result in one or more absorption maxima between 220 nm and 350 nm, corresponding to π → π* and n → π* transitions within the conjugated system. The absorption is likely to be shifted to a longer wavelength (bathochromic shift) compared to unsubstituted pyrazole due to the presence of the substituents extending the conjugated system.

Experimental Protocol: UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol, methanol, or acetonitrile are common choices. The solvent should not absorb significantly in the 200–400 nm region.

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). Dilute this stock solution to create a working solution with an absorbance in the optimal range of 0.1–1.0 AU (typically ~10 µg/mL).

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Fill one cuvette with the pure solvent to serve as the reference (blank).

-

Fill a second, matched quartz cuvette with the sample solution.

-

Scan the wavelength range from 400 nm down to 200 nm.

-

Record the wavelength(s) of maximum absorbance (λ_max).

-

Conclusion

The structural elucidation of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid is unequivocally achieved through a synergistic application of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight and elemental formula via the characteristic M/M+2 isotopic pattern of bromine. FTIR spectroscopy provides a detailed map of the molecule's functional groups, identifying the key N-H, O-H, C=O, and N-O vibrations. NMR spectroscopy offers the definitive structural fingerprint, confirming the fully substituted pyrazole core and the presence of exchangeable protons. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. Together, these methods provide a self-validating system for the comprehensive and unambiguous characterization of this important chemical entity.

References

- 1. 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. achmem.com [achmem.com]

- 3. fishersci.at [fishersci.at]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. aksci.com [aksci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. acrhem.org [acrhem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

A-Z Guide to 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid: A Heterocyclic Building Block

Introduction: The Strategic Value of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyrazole nucleus is a privileged scaffold due to its remarkable versatility and significant biological activity.[1][2][3] Pyrazole derivatives are integral to a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[1][3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a cornerstone for drug design and discovery.[5]

This guide focuses on a particularly valuable, yet underexplored, derivative: 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid . The unique arrangement of its functional groups—a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a nitro group for reduction to an amine or as an electron-withdrawing group—makes it a trifunctional building block with immense potential for creating diverse molecular architectures.

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It will elucidate the synthesis, reactivity, and application of this versatile building block, providing both theoretical understanding and practical, field-proven protocols.

Physicochemical & Spectroscopic Data

A foundational understanding of a building block begins with its physical and spectral properties. This data is crucial for reaction monitoring, quality control, and structural confirmation.

| Property | Value | Source |

| Molecular Formula | C4H2BrN3O4 | [6][7] |

| Molecular Weight | 235.98 g/mol | [6][7] |

| CAS Number | 84547-93-3 | [8] |

| Appearance | Off-white to yellow solid | Varies by supplier |

| Purity | Typically ≥95% | [6] |

Note: Spectroscopic data such as NMR, IR, and Mass Spectrometry can be found through suppliers like BLDpharm and SpectraBase for specific batches.[8][9]

Synthesis of the Core Scaffold

The synthesis of substituted pyrazoles can be achieved through various methods, with the most common being the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives.[2][10] For the title compound, a multi-step synthesis starting from more readily available precursors is typically employed. A representative, though not explicitly detailed in the literature for this specific molecule, synthetic logic would involve the formation of a pyrazole-3-carboxylic acid core, followed by sequential bromination and nitration.

The following diagram illustrates a conceptual synthetic pathway. The precise conditions for each step would require empirical optimization, a standard practice in process chemistry.

Caption: Conceptual synthesis pathway for the target molecule.

Chemical Reactivity and Derivatization: A Trifunctional Hub

The true utility of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid lies in the differential reactivity of its three functional groups. This allows for selective, sequential modifications, opening a vast chemical space for library synthesis.

The Carboxylic Acid Handle: Gateway to Amides

The carboxylic acid at the C3 position is a primary site for derivatization, most commonly through amide bond formation. Amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of the pyrazole core to a diverse range of amines, thereby modulating biological activity and physicochemical properties.[11]

Expert Insight: The choice of coupling agent is critical. For simple, unhindered amines, standard reagents like EDC/HOBt or HATU are effective. However, the electron-deficient nature of the pyrazole ring, exacerbated by the nitro and bromo substituents, can decrease the nucleophilicity of the ring nitrogens but also influences the acidity of the carboxylic acid. This generally favors the formation of an activated ester intermediate. For challenging couplings with poorly nucleophilic amines or to minimize side reactions, activating the carboxylic acid as an acid chloride is a robust strategy.[11][12]

Workflow: Amide Bond Formation

Caption: Generalized workflow for amide coupling reactions.

Step-by-Step Protocol: Acid Chloride Formation and Amidation

-

Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), suspend 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in thionyl chloride (SOCl2, 5-10 vol). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction Monitoring: Heat the mixture to reflux (approx. 76 °C) for 2-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by LC-MS to observe the formation of the methyl ester.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

-

Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same solvent dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

The Bromine Atom: A Handle for C-C Bond Formation

The bromine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[13][14] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, dramatically increasing molecular complexity and enabling access to novel chemical matter.[15]

Expertise in Action: The success of a Suzuki coupling on this substrate is highly dependent on the choice of catalyst, ligand, and base.[16] The electron-withdrawing nitro group can influence the oxidative addition step. Palladium precatalysts, such as those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, are often required for efficient coupling with challenging substrates.[13] The choice of base (e.g., K2CO3, K3PO4, Cs2CO3) is also crucial and must be optimized for each specific coupling partner.[15][16]

Logical Relationship: Suzuki-Miyaura Cross-Coupling

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add the 4-bromo-pyrazole substrate (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, DMF, or toluene, and water.

-

Inert Atmosphere: Purge the vessel with an inert gas (N2 or Ar) for 5-10 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.

-

Extraction: Extract the aqueous layer with the organic solvent (2-3 times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

The Nitro Group: A Precursor to Amines and a Modulator of Reactivity

The nitro group at the C5 position serves two primary roles. First, its strong electron-withdrawing nature activates the pyrazole ring, influencing the reactivity of the other positions. For instance, it can facilitate nucleophilic aromatic substitution (SNAr) of the bromine atom under certain conditions, although this is generally less common than cross-coupling.[17][18]

Second, and more synthetically useful, the nitro group can be readily reduced to a primary amine. This transformation unlocks a new set of derivatization possibilities, including sulfonylation, acylation, and reductive amination, further expanding the accessible chemical diversity.

Expert Insight: The choice of reducing agent is key to achieving chemoselectivity. Standard conditions like catalytic hydrogenation (H2, Pd/C) are highly effective. For substrates sensitive to hydrogenation, chemical reducing agents such as iron (Fe) powder in acetic acid, tin(II) chloride (SnCl2), or sodium dithionite (Na2S2O4) are excellent alternatives.[13] It is crucial to consider the compatibility of other functional groups (e.g., an ester on a coupled side chain) when selecting the reduction method.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1H-pyrazole-3-carboxamide scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. The pyrazole core can act as a hinge-binding motif, while the substituents at the C4 and C5 positions explore different pockets of the ATP-binding site. The ability to rapidly generate analogues using the orthogonal handles of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid makes it an ideal starting point for a lead optimization campaign.

For example, the C4-aryl group introduced via Suzuki coupling can occupy the hydrophobic back pocket of many kinases, while the N-substituted amide can form critical hydrogen bonds and interact with the solvent-exposed region. The C5-amino group (after reduction) can be used to enhance solubility or to target specific polar interactions.

Conclusion

4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid is more than just a chemical reagent; it is a strategic platform for innovation. Its trifunctional nature provides an efficient and modular route to complex pyrazole derivatives. By understanding the distinct reactivity of each functional group—the carboxylic acid for amide coupling, the bromine for cross-coupling, and the nitro group for reduction and electronic modulation—researchers can unlock a vast and diverse chemical space. This guide provides the foundational knowledge and practical protocols to empower scientists in medicinal chemistry and materials science to fully leverage the potential of this powerful heterocyclic building block.

References

-

Çetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 1-34. [Link]

-

Çetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Krasavin, M., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

-

SpectraBase. (n.d.). 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid (4-methyl-thiazol-2-yl)-amide. SpectraBase. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1H-pyrazole-3-carboxylic acid. PubChem. Retrieved from [Link]

-

Ghorab, M. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry Letters, 19(21), 6097-6101. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]

-

Radović, A., et al. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole- 5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Radović, A., et al. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 827-829. [Link]

-

Organic Chemistry Explained. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube. [Link]

-

Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(6), 6924-6938. [Link]

-

Farmer, S., et al. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Deshmukh, P. B., et al. (2014). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. ResearchGate. [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

-

Movassaghi, M., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 24(1), 147-152. [Link]

-

Arslan, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]

-

Kumar, A., et al. (2018). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Asif, M., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC - NIH. [Link]

-

PubChem. (n.d.). 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid. PubChem. Retrieved from [Link]

Sources

- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 7. achmem.com [achmem.com]

- 8. 84547-93-3|4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mc.minia.edu.eg [mc.minia.edu.eg]

- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Navigating the Chemical Landscape of a Highly Functionalized Pyrazole: A Technical Guide to the Reactivity of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid

For Immediate Release

This technical guide provides an in-depth exploration of the reactivity of the pyrazole ring in the highly substituted molecule, 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate interplay of activating and deactivating groups on the pyrazole core, offering predictive insights into its chemical behavior and unlocking its potential as a versatile building block in medicinal chemistry and materials science.

Introduction: The Pyrazole Core and the Influence of Substituents

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in numerous biologically active compounds.[1][2][3] Its aromaticity and the presence of both a pyrrole-like (N1) and a pyridine-like (N2) nitrogen atom bestow upon it a unique chemical character.[4][5][6] The reactivity of the pyrazole ring can be significantly modulated by the presence of various substituents.[7][8]

In the case of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid, the pyrazole core is decorated with three distinct functional groups, each exerting a profound electronic and steric influence:

-

4-Bromo group: A halogen that can act as a leaving group in nucleophilic substitution reactions.

-

5-Nitro group: A powerful electron-withdrawing group that deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[9][10][11]

-

3-Carboxylic acid group: An electron-withdrawing group that also deactivates the ring towards electrophiles and can itself undergo a variety of chemical transformations.[12][13][14][15]

The collective effect of these substituents renders the pyrazole ring in this molecule electron-deficient and predisposed to specific reaction pathways, which will be explored in detail throughout this guide.

The Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prominent feature of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid's reactivity is its high susceptibility to nucleophilic aromatic substitution (SNAr).[16][17][18] This is a direct consequence of the potent electron-withdrawing nitro group positioned ortho to the bromo substituent.[17][19]

Mechanism of SNAr on the Pyrazole Ring

The SNAr reaction on this pyrazole derivative proceeds via a two-step addition-elimination mechanism.[17][18][20]

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine (C4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][18] The negative charge is delocalized over the pyrazole ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is the primary driving force for the reaction.

-

Elimination of the Leaving Group: The aromaticity of the pyrazole ring is restored by the expulsion of the bromide ion.

Caption: Reactivity map of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C3 position offers a handle for further functionalization. Standard carboxylic acid chemistry can be applied, although the electron-deficient nature of the pyrazole ring may influence reaction rates.

-

Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters. [13][14][15]* Amide Formation: Conversion to the acid chloride followed by reaction with amines will produce amides. [12][14][15][21]* Decarboxylation: While possible, this would likely require harsh conditions due to the stability of the pyrazole ring.

Reactivity of the N-H Group

The proton on the N1 nitrogen is acidic and can be removed by a base. [5][22]The resulting pyrazolate anion is a potent nucleophile and can undergo reactions such as:

-

N-Alkylation: Reaction with alkyl halides will introduce an alkyl group at the N1 position. [22]* N-Arylation: Transition-metal-catalyzed cross-coupling reactions can be employed to introduce aryl groups. [23]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the synthetic manipulation of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid.

Protocol for Nucleophilic Aromatic Substitution (O-Nucleophile)

Synthesis of 4-methoxy-5-nitro-1H-pyrazole-3-carboxylic acid

-

To a solution of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol, add sodium methoxide (1.1 eq) at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl until the pH is approximately 2-3.

-

The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol for Amide Formation

Synthesis of 4-bromo-5-nitro-1H-pyrazole-3-carboxamide

-

Suspend 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in thionyl chloride (excess) and add a catalytic amount of DMF.

-

Heat the mixture at reflux for 2-3 hours until a clear solution is obtained.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in a suitable solvent (e.g., THF, DCM) and cool to 0 °C.

-

Slowly add a solution of ammonia in a compatible solvent (e.g., aqueous ammonia, ammonia in methanol) (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Conclusion

4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid is a highly functionalized and synthetically versatile molecule. Its reactivity is dominated by nucleophilic aromatic substitution at the C4 position, driven by the powerful activating effect of the adjacent nitro group. While electrophilic substitution is largely suppressed, the carboxylic acid and N-H functionalities provide additional avenues for chemical modification. This in-depth understanding of its reactivity profile empowers researchers to strategically employ this compound as a valuable building block for the synthesis of novel pyrazole derivatives with potential applications in drug discovery and materials science.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Ilhan, I. Ö., & Çadir, M. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

-

Knochel, P., et al. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

-

International Journal of Research and Analytical Reviews (IJRASET). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022-09-29). [Link]

-

Scribd. Complete Electrophilic Substitution Reactions Pyrazole. [Link]

-

Pyrazole. [Link]

-

Ilhan, I. Ö., et al. Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

-

Taylor & Francis Online. Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. [Link]

-

ACS Omega. Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. (2025-06-06). [Link]

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

-

International Journal of Novel Research and Development (IJNRD). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024-07-07). [Link]

-

ResearchGate. Synthesis of substituted polyfunctionalized pyrazoles. [Link]

-

Royal Society of Chemistry. Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

-

National Institutes of Health. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019-12-20). [Link]

-

ResearchGate. Pyrazole structure highlighting the nucleophilic and electrophilic.... [Link]

-

National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

National Institutes of Health. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). [Link]

-

ResearchGate. Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. [Link]

-

Semantic Scholar. Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. [Link]

-

National Institutes of Health. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021-05-10). [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

ACS Publications. Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. [Link]

-

Journal of the American Chemical Society. Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. [Link]

-

ResearchGate. Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025-02-02). [Link]

-

YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. (2025-02-26). [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 6. ijnrd.org [ijnrd.org]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 23. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

potential biological activities of substituted nitropyrazole carboxylic acids

An In-depth Technical Guide to the Potential Biological Activities of Substituted Nitropyrazole Carboxylic Acids

Foreword

The pyrazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to blockbuster drugs like the anti-inflammatory celecoxib and the anti-obesity agent rimonabant. Its unique five-membered heterocyclic structure offers a versatile template for designing molecules with a vast array of pharmacological activities. This guide delves into a specific, highly promising subclass: substituted nitropyrazole carboxylic acids. The introduction of a nitro (NO₂) group and a carboxylic acid (COOH) moiety onto the pyrazole ring profoundly influences the molecule's electronic properties, solubility, and potential for biological interactions. We will explore the synthesis, mechanisms of action, and structure-activity relationships of these compounds, focusing on their compelling potential as antimicrobial, anti-inflammatory, and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this chemical class.

Synthetic Strategies and Rationale

The biological activity of a compound is inextricably linked to its structure. Therefore, understanding the synthetic pathways to nitropyrazole carboxylic acids is crucial for appreciating the rationale behind their design. The primary goal is to strategically place the nitro and carboxylic acid groups on the pyrazole ring to maximize therapeutic efficacy.

Causality in Synthetic Design

The inclusion of the nitro group is a deliberate choice driven by its potent electron-withdrawing nature. This feature is fundamental to the primary mechanism of antimicrobial action. For many nitroaromatic compounds, their efficacy relies on reductive bioactivation within the target pathogen.[1][2] Microbial enzymes, such as nitroreductases, reduce the nitro group to generate highly reactive and cytotoxic intermediates like nitroso radicals, hydroxylamines, and superoxide anions.[3][4] These reactive species can indiscriminately damage microbial DNA, proteins, and lipids, leading to cell death.[5] The carboxylic acid group, on the other hand, primarily enhances aqueous solubility and provides a critical anchor point for interacting with biological targets, such as the active sites of enzymes or receptors.

General Synthetic Workflow

A common route to synthesizing 4-nitropyrazole-3-carboxylic acid involves the cyclocondensation of a substituted hydrazine with a suitably functionalized dicarbonyl compound, followed by nitration. Variations in starting materials allow for diverse substitutions on the pyrazole ring, enabling the exploration of structure-activity relationships (SAR).

Antimicrobial Activity

Substituted nitropyrazoles have demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens. Their mechanism, rooted in the reductive activation of the nitro group, makes them particularly effective against anaerobic bacteria and certain parasites that possess the necessary enzymatic machinery.[2][4]

Mechanism of Action: Reductive Bioactivation

The core antimicrobial mechanism is a classic example of prodrug activation. The relatively inert nitropyrazole compound enters the microbial cell, where it is targeted by nitroreductase enzymes. These enzymes, using cofactors like NADH or NADPH, catalyze the reduction of the nitro group.[3] This process generates a cascade of reactive nitrogen species that are highly toxic to the cell, causing widespread damage to critical biomolecules and leading to cell death.[1][2] This reliance on microbial enzymes provides a degree of selectivity, as mammalian cells generally exhibit lower nitroreductase activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying in vitro antimicrobial potency. The broth microdilution method is a reliable and scalable assay for this purpose.[4][6]

Objective: To determine the lowest concentration of a nitropyrazole carboxylic acid derivative that inhibits the visible growth of a target microorganism.

Materials:

-

96-well sterile microtiter plates

-

Test compound stock solution (e.g., 10 mg/mL in DMSO)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Standardized microbial inoculum (adjusted to 0.5 McFarland standard, then diluted to yield ~5 x 10⁵ CFU/mL in the final well volume)[6]

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Solvent control (e.g., DMSO)

-

Multichannel pipette

Step-by-Step Methodology:

-

Plate Preparation: Dispense 50 µL of sterile broth into all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound stock (prepared at 2x the highest desired final concentration) to the first well of a row.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the 10th well. Discard 50 µL from the 10th well.[7] This creates a concentration gradient. Wells 11 and 12 serve as controls.

-

Control Setup:

-

Growth Control (Well 11): Add 50 µL of broth (contains no compound).

-

Sterility Control (Well 12): Add 100 µL of uninoculated broth.

-

-

Inoculation: Within 15-30 minutes of standardization, add 50 µL of the diluted microbial inoculum to wells 1 through 11. Do not inoculate the sterility control well. The final volume in each well is 100 µL.

-

Incubation: Seal the plate to prevent evaporation and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[8] This can be assessed visually or with a plate reader. The growth control should be turbid, and the sterility control should be clear.

Structure-Activity Relationship and Data Summary

The antimicrobial activity of nitropyrazole derivatives is highly dependent on the nature and position of substituents. The presence of the nitro group is generally critical.

| Compound Class | Specific Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Nitropyrazole Hydrazinecarboxamide | Compound 4 (4-nitrophenyl) | S. epidermidis | 0.25 | [9] |

| Nitropyrazole Hydrazinecarboxamide | Compound 4 (4-nitrophenyl) | E. coli | > 0.25 (Exceedingly Active) | [9] |

| Halogenoaminopyrazole | Compound 4a (4-fluorophenyl) | S. aureus | 230 | [10] |

| Halogenoaminopyrazole | Compound 4b (4-chlorophenyl) | P. aeruginosa | 460 | [10] |

| Pyrazole-carbothiohydrazide | Compound 21a (p-tolyl) | S. aureus | 62.5-125 | [11] |

| Pyrazole-carbothiohydrazide | Compound 21a (p-tolyl) | C. albicans | 2.9-7.8 | [11] |

Note: Data is compiled from multiple studies for illustrative purposes. Direct comparison requires standardized testing conditions.

Anti-Inflammatory Activity

Inflammation is a complex biological response mediated by enzymes like cyclooxygenases (COX) and signaling pathways such as NF-κB.[12] Pyrazole derivatives, most notably celecoxib, are renowned for their anti-inflammatory properties, primarily through selective COX-2 inhibition. Nitropyrazole carboxylic acids are being explored as next-generation anti-inflammatory agents.

Mechanism of Action: Inhibition of Inflammatory Pathways

-

COX-2 Inhibition: The primary mechanism for many anti-inflammatory pyrazoles is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid into prostaglandins (e.g., PGE₂), which are key mediators of pain and inflammation.[13] By blocking the COX-2 active site, these compounds prevent prostaglandin synthesis, thereby reducing the inflammatory response. The carboxylic acid moiety often plays a key role in anchoring the inhibitor within the enzyme's active site.

-

NF-κB Pathway Suppression: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[14] When activated by stimuli like lipopolysaccharides (LPS) or pro-inflammatory cytokines, the IKK complex phosphorylates the inhibitor IκBα, targeting it for degradation. This releases the p50/p65 NF-κB dimer, which translocates to the nucleus and initiates the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, and COX-2).[6][15] Some pyrazole derivatives have been shown to inhibit this pathway, preventing the nuclear translocation of NF-κB and subsequent gene expression.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the efficacy of acute anti-inflammatory agents.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by a chemical irritant.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200g)

-

Test compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

1% w/v Carrageenan solution in sterile saline

-

Plethysmometer or digital calipers

-

Oral gavage needles

Step-by-Step Methodology:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week. They are fasted overnight before the experiment but allowed access to water.

-

Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound group(s).

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer (V₀).

-

Compound Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).

-

Data Analysis: The increase in paw volume (edema) is calculated as: Edema = Vₜ - V₀. The percentage inhibition of edema for each treated group compared to the control group is calculated as: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Summary: In Vitro Anti-inflammatory Activity

| Compound Class | Specific Derivative Example | Target | IC₅₀ (µM) | Reference |

| Triarylpyrazole | Compound 1m (ethylene bridge) | PGE₂ Inhibition | 1.1 | [12] |

| Triarylpyrazole | Compound 1f (methylene bridge) | PGE₂ Inhibition | 7.1 | [12] |

| Pyrazoline | Compound 2g | 5-LOX | 80 | [16] |

| Pyrazole Derivative | 2,4-dinitrophenyl substitute | Protein Denaturation | Very Good Activity | [17] |

Anticancer Activity

The pyrazole scaffold is present in several approved kinase inhibitor drugs, highlighting its importance in oncology. Nitropyrazole derivatives are being investigated for their potential to inhibit cancer cell proliferation by targeting various components of cell cycle regulation and signal transduction.

Mechanism of Action: Targeting Cancer Cell Proliferation

The anticancer effects of pyrazole derivatives are often multi-faceted, targeting key proteins that are dysregulated in cancer:

-

Kinase Inhibition: Many pyrazoles function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell growth and survival. These include Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, and receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), which drive proliferative signaling.[18][19] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by binding to tubulin, similar to classic agents like colchicine. This disruption of the mitotic spindle leads to M-phase cell cycle arrest and ultimately, apoptosis.

-

Induction of Apoptosis: Regardless of the primary target, the ultimate goal is to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by disrupting pro-survival signaling and activating pro-apoptotic pathways (e.g., increasing the Bax/Bcl-2 ratio).[19]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13]

Objective: To determine the concentration of a test compound that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete culture medium

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[13]

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

-

Formazan Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Summary: In Vitro Anticancer Activity

| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Acetohydrazide | Compound 32 (di-methyl) | Ovarian (A2780) | 8.63 (pIC₅₀) | [20] |

| Pyrazolo[1,5-a]pyrimidine | Compound 35 | Liver (HepG2) | 3.53 | [18] |

| Pyrazolo[1,5-a]pyrimidine | Compound 35 | Breast (MCF-7) | 6.71 | [18] |

| Pyrazole-3,5-diamine | Compound 5 | Breast (MCF-7) | 8.03 | [19] |

| Pyrazole-3,5-diamine | Compound 6 | CDK2 Enzyme | 0.46 | [19] |

| Pyrazole-3,5-diamine | Compound 11 | CDK2 Enzyme | 0.45 | [19] |

Conclusion and Future Directions

Substituted nitropyrazole carboxylic acids represent a versatile and highly promising chemical scaffold with significant therapeutic potential. The strategic inclusion of the nitro group provides a powerful mechanism for antimicrobial activity through reductive bioactivation, while the core pyrazole structure, decorated with a carboxylic acid and other substituents, offers a robust template for designing potent inhibitors of inflammatory and cancer-related pathways.

The data summarized in this guide underscore the broad-spectrum biological activities of this compound class. Future research should focus on optimizing selectivity to minimize off-target effects, particularly for anticancer and anti-inflammatory applications. A deeper understanding of the specific nitroreductases involved in antimicrobial activation could lead to the development of pathogen-specific agents. Furthermore, exploring novel substitutions on the pyrazole ring will undoubtedly uncover new derivatives with enhanced potency and improved pharmacokinetic profiles, paving the way for the development of next-generation therapeutics.

References

Sources

- 1. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]

- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Nitropyrazole-3-carboxylic acid CAS#: 5334-40-7 [amp.chemicalbook.com]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. NF-κB - Wikipedia [en.wikipedia.org]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journalcra.com [journalcra.com]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to Nitropyrazole Derivatives: A Review of Core Methodologies

Introduction: The Enduring Relevance of the Nitropyrazole Scaffold

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating remarkable versatility across a spectrum of applications.[1][2] The introduction of a nitro group onto the pyrazole ring dramatically alters its physicochemical properties, unlocking potent applications in two primary domains: pharmaceuticals and energetic materials.[3][4] In medicinal chemistry, the electron-withdrawing nature of the nitro group can modulate the bioactivity of the parent molecule, leading to the development of novel therapeutic agents.[2] In the field of energetic materials, the high nitrogen content and the oxygen-rich nitro functionalities contribute to high heats of formation, density, and detonation performance, making nitropyrazoles attractive replacements for traditional explosives like TNT and RDX.[1][3][4][5]